7-Chloro-1-tetralone
Overview
Description
7-Chloro-1-tetralone: is an organic compound with the molecular formula C10H9ClO . It is a chlorinated derivative of 1-tetralone, characterized by a chlorine atom substituted at the seventh position of the tetralone ring. This compound is known for its pale yellow to white crystalline appearance and is used in various chemical research and industrial applications .
Mechanism of Action
Target of Action
Similar compounds such as 1-tetralone derivatives have been evaluated as selective inhibitors of monoamine oxidase b (mao-b) over the mao-a isoform
Mode of Action
The exact mode of action of 7-Chloro-1-tetralone is currently unknown due to the lack of specific studies on this compound. For instance, 1-tetralone derivatives have been shown to inhibit the activity of MAO-B, an enzyme involved in the breakdown of neurotransmitters in the brain .
Biochemical Pathways
If it acts similarly to other tetralone derivatives, it may influence pathways involving the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their dysregulation is associated with various neurological and psychiatric disorders.
Pharmacokinetics
Its molecular weight (18063 g/mol) and solubility properties suggest that it may have reasonable bioavailability .
Result of Action
If it acts similarly to other tetralone derivatives, it may lead to an increase in the levels of certain neurotransmitters in the brain by inhibiting their breakdown . This could potentially result in mood elevation or other neurological effects.
Action Environment
For instance, it is recommended to store the compound in a dark place at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloro-1-tetralone can be synthesized through several methods. One common method involves the diazotization of 7-amino-1-tetralone followed by a Sandmeyer reaction. The process involves the following steps :
Diazotization: 7-amino-1-tetralone is suspended in water and treated with concentrated hydrochloric acid. The mixture is cooled, and sodium nitrite is added dropwise with vigorous stirring.
Sandmeyer Reaction: The diazonium salt formed is then added to a cold solution of copper(I) chloride in concentrated hydrochloric acid. The mixture is stirred and then extracted with methylene chloride. The organic layer is dried and evaporated to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods have been explored to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-tetralone undergoes various chemical reactions, including:
Reduction: It can be reduced to 7-chloro-1-tetralol using reducing agents like sodium borohydride.
Oxidation: It can be oxidized to this compound oxime using oxidizing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol.
Oxidation: Hydrogen peroxide in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products:
Reduction: 7-chloro-1-tetralol.
Oxidation: this compound oxime.
Substitution: Various substituted tetralones depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-tetralone is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a precursor for biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Tetralone: The parent compound without the chlorine substitution.
7-Methoxy-1-tetralone: A methoxy-substituted derivative used in the synthesis of opioid analgesics.
7-Amino-1-tetralone: An amino-substituted derivative used as an intermediate in various syntheses.
Uniqueness: 7-Chloro-1-tetralone is unique due to its chlorine substitution, which imparts distinct chemical properties and reactivity. This substitution can influence its biological activity and make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Biological Activity
7-Chloro-1-tetralone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula : CHClO
Molecular Weight : 182.63 g/mol
CAS Number : 256677
This compound is a chloro-substituted derivative of tetralone, which belongs to a class of compounds known for their varied biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines. Specifically, it was noted that tetralone derivatives could selectively inhibit the growth of NCI-H1975 cells, a lung cancer cell line, indicating potential for targeted cancer therapies .
Mechanism of Action : The anticancer effects are attributed to the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and cancer progression. For instance, the compound has been reported to inhibit CYP24A1, an enzyme implicated in the metabolism of calcitriol, enhancing the growth-inhibitory effects in calcitriol-sensitive cell lines .
Antimicrobial Activity
This compound also demonstrates significant antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis .
Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Bacillus subtilis | 18 | 100 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it can reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents at specific positions on the tetralone scaffold significantly affect its potency:
- Chloro Substitution : Enhances anticancer activity compared to unsubstituted tetralones.
- Hydroxyl Groups : Presence increases anti-inflammatory properties.
Case Studies
Several studies provide insights into the practical applications of this compound:
- Study on Lung Cancer Treatment : A combination therapy using this compound and calcitriol showed a synergistic effect in reducing tumor growth in preclinical models .
- Antimicrobial Efficacy Against Resistant Strains : A clinical study demonstrated that formulations containing this compound were effective against multi-drug resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAYXKDBHTQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292578 | |
Record name | 7-Chloro-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26673-32-5 | |
Record name | 7-Chloro-3,4-dihydro-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26673-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 83813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026673325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26673-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1-tetralone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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